N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Description
This compound features a benzamide core substituted with a 1,2,3,4-tetrahydroquinoline sulfonyl group at the 4-position and a 1,3-benzoxazol-2-ylphenyl moiety at the N-position. Its molecular formula is inferred as C29H23N3O4S (molecular weight ~509.58) based on structural analogs like BA91789 .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O4S/c33-28(30-23-15-11-22(12-16-23)29-31-25-8-2-4-10-27(25)36-29)21-13-17-24(18-14-21)37(34,35)32-19-5-7-20-6-1-3-9-26(20)32/h1-4,6,8-18H,5,7,19H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDKMWPOCROPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole and quinoline intermediates. The benzo[d]oxazole moiety can be synthesized through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions . The quinoline derivative can be prepared via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .
The final step involves the coupling of the benzo[d]oxazole and quinoline intermediates with a sulfonyl benzamide group. This can be achieved through a nucleophilic substitution reaction, where the sulfonyl chloride reacts with the amine group of the quinoline derivative in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to derivatives sharing the benzamide-sulfonyl scaffold but differing in heterocyclic substituents or sulfonyl-attached bicyclic systems. Key analogs include:
2.1. Structural Analog: BA91789 (N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzamide)
- Core Difference: Replaces tetrahydroquinoline with tetrahydroisoquinoline, altering the bicyclic ring from a six-membered (quinoline) to a seven-membered (isoquinoline) fused system.
- Impact: Isoquinoline’s extended conjugation may enhance binding to aromatic-rich enzyme pockets, while quinoline’s rigidity could improve metabolic stability.
- Molecular Formula : C29H23N3O4S (MW: 509.58) .
2.2. Oxadiazole Derivative (N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]-4-(Tetrahydroquinoline-1-sulfonyl)benzamide)
- Key Feature : Substitutes benzoxazole with a 1,3,4-oxadiazole-2-yl group linked to a 4-fluorophenyl ring.
- Impact : Oxadiazole’s polarity may improve solubility compared to benzoxazole but reduce membrane permeability. The fluorine atom introduces electron-withdrawing effects.
- Molecular Formula : C24H19FN4O4S (MW: 478.5) .
2.3. Benzothiazole Derivative (4-(Tetrahydroquinoline-1-sulfonyl)-N-(3-Methyl-1,3-benzothiazol-2-ylidene)benzamide)
- Core Difference : Replaces benzoxazole with a benzothiazol-2-ylidene group.
- Molecular Formula : C24H20N4O3S2 (MW: 476.56) .
2.4. Sulfamoylphenyl Derivative (N-{4-[(5-Methyl-1,2-Oxazol-3-yl)sulfamoyl]phenyl}-4-(Tetrahydroquinoline-1-sulfonyl)benzamide)
- Key Feature : Incorporates a sulfamoylphenyl group with a 5-methylisoxazole substituent.
- Molecular Formula : C28H25N5O5S2 (MW: 591.66) .
3.1. Molecular Properties
Research Implications
- Pharmacokinetics : Benzoxazole’s aromaticity may enhance metabolic stability compared to oxadiazole or thiazole derivatives .
- Solubility : Sulfamoyl and oxadiazole groups improve hydrophilicity but may reduce bioavailability .
- Target Binding: Tetrahydroquinoline’s rigidity could favor interactions with hydrophobic enzyme pockets, whereas isoquinoline’s extended conjugation might enhance π-stacking .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzoxazole moiety and a tetrahydroquinoline sulfonamide component. Its molecular formula is , with a molecular weight of approximately 366.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related benzoxazole derivatives showed promising activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range . The mechanism appears to involve the induction of apoptosis through modulation of key regulatory pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that similar sulfonamide compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This suggests a potential application in treating inflammatory diseases.
The proposed mechanism involves the interaction with specific receptors or enzymes. For example, benzoxazole derivatives are known to act as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which play crucial roles in lipid metabolism and inflammation regulation . The sulfonamide group may enhance binding affinity to these targets.
Study 1: Anticancer Evaluation
A comprehensive study evaluated a series of benzoxazole derivatives for their anticancer activity. Among them, the compound showed significant cytotoxicity against various cancer cell lines with an emphasis on its selectivity for tumor cells over normal cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of related compounds. It was found that treatment with these compounds reduced levels of inflammatory markers in animal models of arthritis. The results indicated that the compound could potentially be developed into a therapeutic agent for chronic inflammatory conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O3S |
| Molecular Weight | 366.43 g/mol |
| IC50 (MCF-7 Cancer Cell Line) | ~5 μM |
| Anti-inflammatory Activity | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
